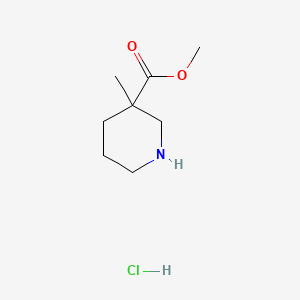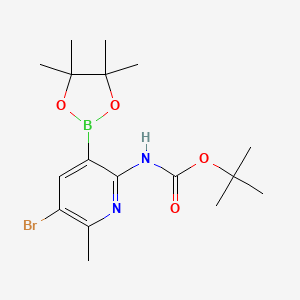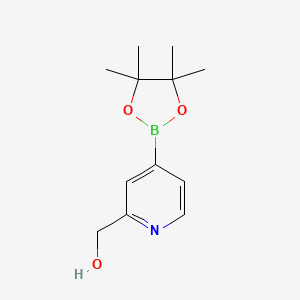
3-Bromo-2-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(difluoromethyl)pyridine is a chemical compound with the molecular weight of 208.01 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of 3-Bromo-2-(difluoromethyl)pyridine involves mixing pyridine and a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide to produce a crude product . The crude product then undergoes purification to obtain 3-bromopyridine .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(difluoromethyl)pyridine is represented by the linear formula C6H4BrF2N . The InChI code for this compound is 1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H .Physical And Chemical Properties Analysis
3-Bromo-2-(difluoromethyl)pyridine is a liquid at room temperature . It has a refractive index of n20/D 1.522 and a density of 1.717 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Studies
3-Bromo-2-(difluoromethyl)pyridine and its analogs have been a subject of interest in spectroscopic and optical studies. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, was conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study focused on the optimized geometric structure, vibrational frequencies, and chemical shift values, as well as the non-linear optical (NLO) properties of the compound (Vural & Kara, 2017).
Synthesis and Molecular Structures
The synthesis and molecular structure analysis of pyridine derivatives, including those related to 3-Bromo-2-(difluoromethyl)pyridine, have been extensively studied. For instance, the synthesis of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines from 2-bromo-pyridine through metallation and treatment with various compounds has been reported. These studies contribute to understanding the molecular structure and potential applications of pyridine derivatives (Riedmiller, Jockisch, & Schmidbaur, 1999).
Synthesis Techniques
Research has also focused on the synthesis techniques of pyridine derivatives. For example, the synthesis of 2-(2,4-Difluorophenyl)pyridine was achieved by Suzuki cross-coupling reaction of 2-bromo(or chloro)pyridine, demonstrating the efficiency of this method in pyridine derivative synthesis (Yuqiang, 2011).
Acidic Properties Studies
The acidic properties of pyridine, when adsorbed on silica doped with various cations, have been studied to understand the generation of Brønsted and Lewis acid sites. These studies are crucial in catalysis and material science research (Connell & Dumesic, 1987).
Deprotonative Functionalization
The functionalization of 3-(difluoromethyl)pyridine has been developed via direct deprotonation with a lithiated base and subsequent trapping with various electrophiles, leading to the creation of new silylated compounds and a broader library of 3-(difluoroalkyl)pyridines (Santos et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRUEFNPMGSINM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716564 |
Source


|
| Record name | 3-Bromo-2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(difluoromethyl)pyridine | |
CAS RN |
1211520-77-2 |
Source


|
| Record name | 3-Bromo-2-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



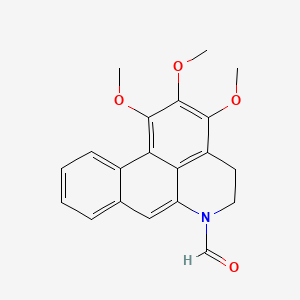
![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)
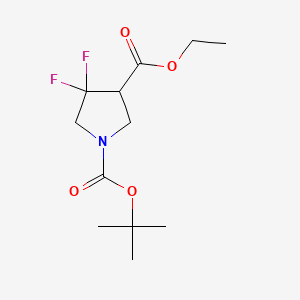


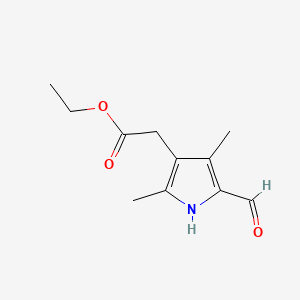


![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)
